molecular formula C18H16N4O3 B093087 Disperse Yellow 60 CAS No. 15790-15-5

Disperse Yellow 60

Cat. No. B093087
CAS RN: 15790-15-5
M. Wt: 336.3 g/mol
InChI Key: QJGOOFISESXSNF-UHFFFAOYSA-N
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Description

Disperse Yellow 60 is a synthetic dye used for dyeing hydrophobic fibers such as triacetate and polyester . It is produced through the diazotisation/azo coupling of methyl p-aminobenzoate and 3-methyl-1-phenyl-5-pyr-azolone .


Synthesis Analysis

The synthesis of Disperse Yellow 60 involves the reaction of methyl p-aminobenzoate with 3-methyl-1-phenyl-5-pyr-azolone through a process known as diazotisation/azo coupling .


Molecular Structure Analysis

The molecular structure of Disperse Yellow 60 is C18H16N4O3 with a molecular weight of 336.35 . It contains a total of 43 bonds, including 27 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aromatic), 1 N azo-derivative, and 1 hydrazone .


Chemical Reactions Analysis

Disperse dyes, including Disperse Yellow 60, are used in the dyeing process for synthetic textiles. They are nonionic dyes, free from ionizing groups, and are insoluble in water or have very low water solubility .


Physical And Chemical Properties Analysis

Disperse Yellow 60, as a disperse dye, is nonionic and has very low water solubility. It is suitable for dyeing hydrophobic fibers and does not undergo any chemical change during dyeing .

Safety And Hazards

Disperse Yellow 60, like other disperse dyes, may cause skin irritation and serious eye damage. It may also be fatal if swallowed and enters airways . It is also suspected of causing allergic reactions and some disperse dyes may cleave to form carcinogenic amines .

Future Directions

The use of disperse dyes, including Disperse Yellow 60, is regulated in many countries due to their potential health hazards . Research is ongoing to develop safer alternatives and more environmentally friendly methods for dyeing synthetic textiles .

properties

IUPAC Name

methyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-16(17(23)22(21-12)15-6-4-3-5-7-15)20-19-14-10-8-13(9-11-14)18(24)25-2/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGOOFISESXSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884852
Record name Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Yellow 60

CAS RN

15790-15-5
Record name Methyl 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15790-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Yellow 60
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester
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Record name Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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